3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuin , a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity . Sirtuins play a key role in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
As a sirtuin modulator, this compound interacts with its targets by binding to the sirtuin proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by sirtuins, such as aging, transcription, apoptosis, inflammation, and stress resistance .
Biochemical Pathways
The compound’s interaction with sirtuins affects various biochemical pathways. For instance, it can influence the aging process by modulating the activity of sirtuins, which are known to extend the lifespan of a cell . It can also impact pathways related to transcription, apoptosis, inflammation, and stress resistance .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The modulation of sirtuin activity by this compound can result in a wide variety of molecular and cellular effects. It can potentially increase the lifespan of a cell and is useful for treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the polarity of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent steps may include methoxylation and acylation reactions to introduce the methoxy and benzamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown potential as a pharmacological agent. It may exhibit various bioactivities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzamide derivatives: These compounds also contain the benzamide group and may have overlapping pharmacological properties.
Uniqueness: What sets 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide apart is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKSFKESJCAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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